Piperocaine hydrochloride Piperocaine hydrochloride
Brand Name: Vulcanchem
CAS No.: 533-28-8
VCID: VC21213283
InChI: InChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H
SMILES: CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol

Piperocaine hydrochloride

CAS No.: 533-28-8

Cat. No.: VC21213283

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

Piperocaine hydrochloride - 533-28-8

Specification

CAS No. 533-28-8
Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
IUPAC Name 3-(2-methylpiperidin-1-yl)propyl benzoate;hydrochloride
Standard InChI InChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H
Standard InChI Key ZXSGQNYQJIUMQN-UHFFFAOYSA-N
SMILES CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl
Canonical SMILES CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl

Introduction

Chemical Properties and Structure

Piperocaine hydrochloride is the hydrochloride salt form of piperocaine, with a chemical formula of C16H23NO2.HCl and a molecular weight of 297.82 g/mol . The compound is also known by its IUPAC name 1-Piperidinepropanol, 2-methyl-, benzoate (ester), hydrochloride . It belongs to the ester class of local anesthetics, distinguished by its specific chemical structure that facilitates its anesthetic properties.

Structural Identification

The structure of piperocaine hydrochloride features a benzoate ester linked to a 2-methylpiperidine moiety. This structural arrangement is crucial for its pharmacological activity:

Structural IdentifierValue
Chemical FormulaC16H24ClNO2
Molecular Weight297.823 g/mol
CAS Registry Number533-28-8 (hydrochloride salt)
Related CAS (free base)136-82-3
SMILES CodeCl.CC1CCCCN1CCCOC(=O)C2=CC=CC=C2
InChI KeyZXSGQNYQJIUMQN-UHFFFAOYSA-N

The parent compound (without the hydrochloride) has the formula C16H23NO2 with a molecular weight of 261.36 g/mol .

Physical Properties

Piperocaine hydrochloride appears as a crystalline solid with distinct physical characteristics that influence its handling and formulation:

PropertyDescription
AppearanceCrystalline solid
Melting Point167-169°C
Solubility1 gram dissolves in 1.5 ml water, 4.5 ml alcohol
Additional SolubilitySoluble in alcohol, chloroform; practically insoluble in ether and fixed oils
StabilityStable in air

The compound's solubility profile is particularly important for pharmaceutical formulations, as it dissolves readily in water (1 gram in 1.5 ml) and alcohol (1 gram in 4.5 ml) .

Pharmacology

Piperocaine hydrochloride exhibits specific pharmacological properties that make it effective as a local anesthetic, with particular mechanisms that distinguish it from other compounds in its class.

Mechanism of Action

The primary mechanism by which piperocaine hydrochloride exerts its anesthetic effect involves the blockade of voltage-gated sodium channels in neuronal membranes. This inhibition prevents the initiation and conduction of nerve impulses, resulting in localized anesthesia in the targeted area.

What distinguishes piperocaine from some other local anesthetics is its partial inhibition of dopamine , suggesting potential interactions with neurotransmitter systems beyond its primary anesthetic effects. This characteristic may contribute to its specific clinical profile and side effect pattern.

Mechanism ComponentDescription
Primary ActionSodium channel blockade
Secondary EffectPartial dopamine inhibition
ResultPrevention of nerve impulse propagation

Pharmacokinetics

The toxicological profile provides insights into the pharmacokinetic properties of piperocaine hydrochloride:

ParameterValue
LD50 in mice9 mg/20g (subcutaneous administration)
LD50 in rats129 mg/kg (intraperitoneal administration)
LD50 in rabbits18 ±6 mg/kg (intravenous administration)

These values indicate the compound's toxicity profile across different species and administration routes , which is critical information for clinical dosing and safety protocols.

Medical Applications

Piperocaine hydrochloride has been primarily utilized in clinical settings as a local anesthetic for infiltration and nerve blocks . Its application in dental procedures is particularly notable due to its rapid onset of action, making it suitable for both simple extractions and more complex surgical interventions.

Clinical Utility

The clinical applications of piperocaine hydrochloride extend across several medical disciplines:

Medical FieldApplication
DentistryLocal anesthesia for extractions and surgical procedures
SurgeryInfiltration anesthesia for minor surgical procedures
Pain ManagementNerve blocks for acute and chronic pain conditions

The compound's rapid onset of action makes it particularly valuable in outpatient settings where quick recovery is desired.

Research Findings

Scientific investigations into piperocaine hydrochloride have yielded valuable insights into its comparative efficacy and potential applications beyond conventional anesthesia.

Comparative Studies

Research comparing piperocaine hydrochloride to other local anesthetics has provided important information about its relative efficacy and characteristics:

Comparison FactorFindings
PotencyLess potent than bupivacaine
Onset of ActionRapid onset, beneficial for outpatient procedures
DurationIntermediate duration compared to other local anesthetics

While piperocaine hydrochloride may be less potent than certain other local anesthetics like bupivacaine, its rapid onset makes it suitable for procedures where immediate anesthesia is required.

Structure-Activity Relationships

Studies investigating the relationship between chemical structure and pharmacological activity have been conducted with piperocaine, providing insights into how molecular modifications might affect anesthetic properties . These structure-activity relationships are crucial for understanding the compound's mechanism and for developing improved anesthetics.

Preparation Methods

The synthesis of piperocaine hydrochloride involves specific chemical processes:

The preparation of piperocaine hydrochloride typically involves the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine (pipicoline). The resulting compound is then converted to the hydrochloride salt through reaction with hydrochloric acid . This synthetic pathway was originally developed by S. M. McElvain, as documented in US patent 1784903 from 1930.

Toxicity ParameterValue/Observation
LD50 in mice (subcutaneous)9 mg/20g
LD50 in rats (intraperitoneal)129 mg/kg
LD50 in rabbits (intravenous)18 ±6 mg/kg

These toxicity parameters provide important guidelines for clinical dosing and safety monitoring . As with all local anesthetics, appropriate dosing is crucial to prevent systemic toxicity while maintaining efficacy.

Scientific Research Applications

Beyond its clinical applications, piperocaine hydrochloride has value in various scientific research contexts:

Chemical Research

As a model compound with specific structural features, piperocaine hydrochloride has been utilized in studies of ester local anesthetics and their chemical properties. Its well-defined structure makes it useful for investigating structure-activity relationships in anesthetic compounds.

Pharmacological Investigations

The compound has been employed in research investigating ion channel function, particularly sodium channels involved in pain transmission. Its partial effects on dopamine systems also make it interesting for neurochemical research.

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